L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid
Description
Nomenclature and Structural Representation of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic Acid
The nomenclature of this peptide follows the standard conventions set by the International Union of Pure and Applied Chemistry (IUPAC). The name indicates a chain of four specific L-amino acids. "L-" signifies the stereoisomer of the amino acid, which is the most common form in nature. The "-yl" suffix on Tyrosyl, valyl, and alanyl indicates that these amino acid residues are part of the peptide backbone and have lost a hydroxyl group from their carboxyl end to form a peptide bond with the subsequent amino acid. The final amino acid, L-glutamic acid, retains its full name as it has a free carboxyl group at the C-terminus of the peptide.
The sequence of the amino acids is Tyrosine (Tyr) at the N-terminus, followed by Valine (Val), then Alanine (B10760859) (Ala), and finally Glutamic acid (Glu) at the C-terminus. This can be represented by the three-letter abbreviation Tyr-Val-Ala-Glu or the one-letter code YVAE. fao.org
Properties of Constituent Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Molar Mass ( g/mol ) | Side Chain Characteristics |
| L-Tyrosine | Tyr | Y | 181.19 | Aromatic, Hydrophilic |
| L-Valine | Val | V | 117.15 | Aliphatic, Hydrophobic |
| L-Alanine | Ala | A | 89.09 | Aliphatic, Hydrophobic |
| L-Glutamic acid | Glu | E | 147.13 | Acidic, Hydrophilic |
Contextualization within the Field of Peptide Chemistry and Biochemistry
Peptides are fundamental molecules in biochemistry, playing a vast array of roles in living organisms. They can act as hormones, neurotransmitters, growth factors, and antimicrobial agents. The specific function of a peptide is dictated by its amino acid sequence and resulting three-dimensional conformation.
This compound is situated within this context as a potential bioactive molecule. The presence of both hydrophobic (Valine, Alanine) and hydrophilic/charged (Tyrosine, Glutamic acid) residues gives the peptide an amphipathic character. This property could influence its interaction with biological membranes or proteins.
The individual amino acids within this tetrapeptide have well-established biochemical roles. Tyrosine is a precursor for several important neurotransmitters, including dopamine (B1211576) and norepinephrine. Glutamic acid is a key excitatory neurotransmitter in the central nervous system. Alanine is involved in glucose metabolism, and Valine is a branched-chain amino acid essential for muscle metabolism and growth. The combination of these amino acids in a peptide sequence could potentially result in novel biological activities, possibly related to neuromodulation, metabolism, or cell signaling.
The synthesis of such a peptide in a laboratory setting would typically be achieved through solid-phase peptide synthesis (SPPS), a well-established technique in peptide chemistry that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin.
Current Gaps and Future Directions in this compound Research
A thorough review of scientific databases reveals a significant gap in the research specifically concerning this compound. There is a lack of published studies on its synthesis, characterization, and biological activity. This presents a clear opportunity for future research.
Potential Future Research Directions:
Synthesis and Purification: The first step would be the chemical synthesis of the tetrapeptide, followed by its purification using techniques like high-performance liquid chromatography (HPLC).
Structural Characterization: Once synthesized, its exact structure and purity would need to be confirmed using methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Computational Modeling: In silico studies could be performed to predict the three-dimensional structure of the peptide and to model its potential interactions with biological targets like enzymes or receptors.
Biological Activity Screening: The synthesized peptide could be screened for a wide range of biological activities. Given its constituent amino acids, initial investigations could focus on:
Neurological effects, such as receptor binding assays for glutamate (B1630785) or dopamine receptors.
Metabolic effects, for instance, its influence on glucose uptake or insulin (B600854) signaling pathways.
Enzyme inhibition assays, to see if it can act as a competitive or non-competitive inhibitor for specific proteases or other enzymes.
Cellular Studies: If a potential biological activity is identified, further studies in cell cultures could explore its mechanism of action, cellular uptake, and potential cytotoxicity.
The exploration of novel peptides like this compound is a promising avenue in drug discovery and biochemical research, as it could lead to the identification of new therapeutic agents or research tools.
Structure
2D Structure
Properties
CAS No. |
920979-11-9 |
|---|---|
Molecular Formula |
C22H32N4O8 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H32N4O8/c1-11(2)18(26-20(31)15(23)10-13-4-6-14(27)7-5-13)21(32)24-12(3)19(30)25-16(22(33)34)8-9-17(28)29/h4-7,11-12,15-16,18,27H,8-10,23H2,1-3H3,(H,24,32)(H,25,30)(H,26,31)(H,28,29)(H,33,34)/t12-,15-,16-,18-/m0/s1 |
InChI Key |
MPMKLCJBYXJDSM-RPZXMPESSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Discovery, Natural Occurrence, and Biosynthesis of L Tyrosyl L Valyl L Alanyl L Glutamic Acid
Identification and Isolation Methodologies from Biological Sources
Currently, there is no specific, publicly available research detailing the established methodologies for the identification and isolation of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid from natural, biological sources. The techniques that would hypothetically be used are standard peptide isolation methods, but their application to this specific tetrapeptide has not been documented in the available literature.
Extraction and Preliminary Fractionation Techniques
While no studies have specifically targeted the extraction of this tetrapeptide, general methods for peptide extraction from biological tissues or fluids would be employed. These would typically involve homogenization of the source material in an appropriate buffer, followed by centrifugation to remove cellular debris. Subsequent fractionation could be achieved through techniques such as salting out with ammonium (B1175870) sulfate (B86663) or organic solvent precipitation to broadly separate proteins and peptides based on their solubility. Further purification would likely involve size-exclusion chromatography to isolate smaller peptides from larger proteins.
Spectroscopic Techniques for Initial Structural Elucidation in Natural Extracts
In the absence of documented isolation from natural extracts, the application of spectroscopic techniques for the initial structural elucidation of this compound remains hypothetical. In a research setting, techniques such as mass spectrometry (MS) would be crucial for determining the molecular weight of the peptide. Tandem mass spectrometry (MS/MS) would then be used to determine the amino acid sequence by analyzing the fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the sequence and determining the three-dimensional structure of the peptide in solution.
Investigation of Putative Biosynthetic Pathways for this compound in Organisms
There is no direct evidence for a specific biosynthetic pathway dedicated to the production of this compound as a standalone tetrapeptide in any organism. It is plausible that this peptide sequence exists as a fragment of a larger protein, which could be released through proteolytic cleavage by specific enzymes. For instance, the sequence "Tyr Val Ala Glu" has been identified within the amino acid sequence of tryptophan synthase from Pseudomonas aeruginosa. uni-muenchen.deoup.com However, this does not confirm its existence as a stable, functional, and discrete tetrapeptide in nature.
Ecological and Biological Context of this compound Presence in Natural Systems
The ecological and biological context of this compound is not well-defined in scientific literature. While the constituent amino acids are ubiquitous in biological systems, the specific tetrapeptide has not been associated with a particular ecological niche or biological function as a signaling molecule or metabolite. Its mention is often in the context of synthetic peptide libraries or as a component of larger proteins. cemm.at For example, a chemically modified version, Suc-Tyr-Val-Ala-Glu-pNA, has been synthesized and used as a substrate to measure the activity of certain enzymes. plos.org
Advanced Synthetic Methodologies for L Tyrosyl L Valyl L Alanyl L Glutamic Acid
Solution-Phase Peptide Synthesis Approaches for L-Tyrosyl-L-valyl-L-alanyl-L-glutamic Acid and Intermediates
While SPPS is dominant, solution-phase synthesis remains a valuable strategy, particularly for large-scale production and the synthesis of short peptides or peptide fragments. albany.eduyoutube.com It involves carrying out reactions in a homogeneous solution, with purification of intermediates after each step.
To minimize the risk of racemization that can occur when activating a peptide's C-terminus, a fragment condensation strategy is often employed. nih.govresearchgate.net This involves synthesizing smaller peptide fragments and then coupling them together. For this compound, a logical approach is a [2+2] fragment condensation:
Synthesis of Dipeptide 1 (Tyr-Val): Nα-protected Tyrosine (e.g., Boc-Tyr(tBu)-OH) is coupled with Valine methyl ester (H-Val-OMe).
Synthesis of Dipeptide 2 (Ala-Glu): Nα-protected Alanine (B10760859) (e.g., Fmoc-Ala-OH) is coupled with the side-chain protected Glutamic acid ester (e.g., H-Glu(OtBu)-OBzl).
Fragment Preparation: The C-terminal ester of the Tyr-Val fragment is saponified to yield the free acid (Boc-Tyr(tBu)-Val-OH). The Nα-Fmoc group of the Ala-Glu fragment is removed to yield the free amine (H-Ala-Glu(OtBu)-OBzl).
Final Coupling: The two dipeptide fragments are coupled using a low-racemization coupling reagent cocktail, such as DIC/HOBt or DIC/OxymaPure. The final step involves global deprotection to remove all protecting groups (Boc, tBu, OtBu, Bzl) to yield the target tetrapeptide.
This method allows for the purification and characterization of intermediates, ensuring the quality of the final product. researchgate.net
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.govrsc.org Hydrolase enzymes like papain, α-chymotrypsin, or engineered ligases can be used to form peptide bonds in reverse of their natural hydrolytic function. nih.govyoutube.com
For the synthesis of Tyr-Val-Ala-Glu, a hybrid approach could be particularly effective:
Chemical Synthesis of Substrates: Amino acid esters can be prepared chemically. For example, L-Alanine methyl ester (H-Ala-OMe) and L-Glutamine (H-Gln-OH) can be synthesized.
Enzymatic Dipeptide Synthesis: An enzyme with specificity for these substrates, such as an L-amino acid α-ligase or an α-amino acid ester acyltransferase, can be used to synthesize the dipeptide L-Alanyl-L-Glutamine. nih.govnih.gov This enzymatic step ensures the formation of the correct stereoisomer without racemization. nih.gov
Fragment Ligation: A similar enzymatic strategy could be envisioned for coupling a chemically synthesized Tyr-Val fragment to an Ala-Glu fragment. A ligase enzyme would recognize the C-terminal ester of one fragment and the N-terminal amine of the other, catalyzing their condensation in an aqueous or low-water organic medium under mild pH and temperature conditions. nih.govrsc.org
This approach leverages the strengths of both methodologies, using robust chemical methods for preparing protected fragments and mild, highly selective enzymatic methods for the crucial peptide bond formations, thereby minimizing side reactions and simplifying purification.
Enzymatic Synthesis and Biocatalytic Routes to this compound and Related Peptides
Enzymatic peptide synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods like solid-phase peptide synthesis (SPPS). nih.govnih.gov Biocatalytic approaches offer significant advantages, including exceptional regio- and chemoselectivity, which circumvents the need for complex protection and deprotection steps for amino acid side chains. nih.gov These reactions are conducted under mild, aqueous conditions, reducing the reliance on harsh organic solvents and minimizing waste generation. nih.govrsc.org
The synthesis of a tetrapeptide such as this compound can be envisioned through a convergent or stepwise enzymatic ligation strategy. This typically involves the use of peptide ligases, which are often proteases that have been engineered to favor the formation of peptide bonds (synthesis) over their cleavage (hydrolysis). nih.govnih.gov These enzymes catalyze the coupling of a C-terminal esterified peptide fragment (the acyl donor) with an N-terminally unprotected peptide fragment (the acyl acceptor) to form a native amide bond. youtube.comoup.com
Enzyme Screening and Engineering for Peptide Ligase Activity
The successful biocatalytic synthesis of a specific peptide sequence like this compound is highly dependent on the selection of a suitable enzyme. The process begins with screening a diverse range of natural and engineered peptide ligases to identify candidates with activity towards the required peptide fragments. nih.govnih.gov
Once a lead enzyme is identified, its performance is often enhanced through protein engineering. Techniques such as directed evolution and rational design are employed to improve catalytic efficiency, stability, and, most importantly, substrate specificity. nih.govnih.gov A prominent example is the development of subtilisin-derived ligases. The original "subtiligase" was created by mutating the catalytic serine of subtilisin to a cysteine, which alters the enzyme's mechanism to favor aminolysis over hydrolysis. oup.com Further engineering efforts on subtiligase and other hyperstable subtilisin variants led to the creation of highly efficient enzymes like peptiligase and "omniligase". nih.govlabome.com These variants exhibit remarkable stability, tolerate organic co-solvents, and possess a broad substrate scope, allowing for the ligation of nearly any peptide sequence with high yields and minimal sequence constraints or "scars" at the ligation junction. nih.govoup.comnih.gov Such engineered enzymes could efficiently catalyze the coupling of a Tyr-Val ester with an Ala-Glu fragment to produce the target tetrapeptide. nih.govyoutube.com
Below is a comparative table of major peptide ligase classes that could be screened for the synthesis of the target peptide.
| Enzyme Class | Recognition Motif | Mechanism | Advantages | Limitations |
| Sortases | LPXTG (C-terminus) | Transpeptidation | Robust, high specificity. labome.com | Requires specific recognition sequence, leaving a "scar". labome.com |
| Butelases | Asx-His-Val (C-terminus) | Transpeptidation | Extremely fast ligation rates. | Strict requirement for Asn/Asp at ligation site. |
| Subtilisin-derived (e.g., Peptiligase, Omniligase) | Broad/No specific motif | Acyl-transfer from peptide ester | Broad substrate scope, traceless ligation (no scar). nih.govoup.com | Requires C-terminal ester activation of acyl donor. youtube.com |
Reaction Condition Optimization for Biocatalytic Yield and Specificity
To maximize the efficiency of the enzymatic synthesis of this compound, a thorough optimization of reaction conditions is essential. Key parameters critically influence the reaction rate and the crucial synthesis-to-hydrolysis (S/H) ratio, which directly impacts the final product yield. mdpi.com
Factors requiring optimization include:
pH: The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrate's terminal amino group, which must be deprotonated to act as a nucleophile. creative-peptides.com
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation or increased hydrolysis. gyrosproteintechnologies.com An optimal temperature balances enzyme stability and catalytic activity.
Substrate Concentration: The molar ratio of the acyl acceptor to the acyl donor is a critical factor. Often, an excess of the amine component is used to outcompete water in attacking the acyl-enzyme intermediate, thereby pushing the equilibrium towards synthesis. nih.gov
Enzyme Concentration: Higher enzyme concentrations can accelerate the reaction, but this must be balanced with the cost and potential downstream purification challenges.
Co-solvents: For poorly soluble peptide fragments, the addition of organic co-solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) may be necessary. The chosen enzyme must be stable and active in the presence of these solvents. labome.comcreative-peptides.com
The following table illustrates a hypothetical optimization matrix for the final ligation step in the synthesis of the target tetrapeptide using an engineered peptiligase.
| Run | pH | Temperature (°C) | Acceptor/Donor Molar Ratio | Co-solvent (20% DMSO) | Yield (%) |
| 1 | 7.5 | 25 | 1:1 | No | 45 |
| 2 | 8.5 | 25 | 1:1 | No | 62 |
| 3 | 8.5 | 37 | 1:1 | No | 71 |
| 4 | 8.5 | 37 | 3:1 | No | 88 |
| 5 | 8.5 | 37 | 3:1 | Yes | 94 |
Purity Assessment and Analytical Validation of Synthesized this compound
Following synthesis and purification, the identity and purity of this compound must be rigorously confirmed. A suite of analytical techniques is employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the cornerstones of analysis. almacgroup.com
Reversed-Phase HPLC (RP-HPLC) is the primary method for determining the purity of the synthetic peptide. lcms.czcreative-proteomics.com The technique separates the target peptide from process-related impurities, such as deletion sequences (e.g., Tyr-Ala-Glu), truncated sequences, or fragments with incomplete side-chain deprotection. almacgroup.com The separation is typically performed on a C18 column, and detection is carried out using UV absorbance at approximately 214-220 nm, where the peptide backbone absorbs light. creative-proteomics.comnih.gov The purity is calculated based on the relative area of the main peak in the chromatogram. creative-proteomics.com
Mass Spectrometry (MS) is used to confirm the identity and molecular weight of the synthesized peptide. mtoz-biolabs.com When coupled with HPLC (LC-MS), it provides mass information for the main peak and any impurities resolved in the chromatogram, aiding in their identification. nih.govmtoz-biolabs.com
A critical quality attribute for any synthetic peptide is its chiral purity. Undesirable D-isomers can be introduced from the amino acid starting materials or formed via racemization during the synthesis steps. nih.gov Since stereochemistry is crucial for biological function, it is essential to quantify the enantiomeric purity. This is achieved using specialized chiral chromatography methods, often coupled with mass spectrometry, which can separate and quantify the desired L-L-L-L peptide from any diastereomers containing D-amino acids. nih.gov
The analytical methods themselves must be validated to ensure they are reliable and fit for purpose. The table below outlines typical validation parameters for an RP-HPLC purity method. almacgroup.com
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of impurities and degradation products. | Peak purity analysis (e.g., via MS or DAD) shows the main peak is spectrally pure. |
| Linearity | The method's ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked analyte is typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) is typically ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically set at the reporting threshold for impurities (e.g., 0.10%). almacgroup.com |
Structural Elucidation and Conformational Analysis of L Tyrosyl L Valyl L Alanyl L Glutamic Acid
Advanced Spectroscopic Characterization of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic Acid
Spectroscopic methods are indispensable for determining the primary, secondary, and conformational properties of peptides. Each technique provides a unique window into the molecular architecture and behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structural Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing atomic-resolution information on the structure and dynamics of peptides in solution. For this compound, 1D and 2D NMR experiments would confirm the amino acid sequence and offer insights into the peptide's secondary structure.
The primary structure is confirmed by analyzing the chemical shifts and scalar couplings of the protons (¹H) and carbons (¹³C) that are unique to each amino acid residue. spectralservice.de Two-dimensional experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish through-bond connectivity within each amino acid spin system, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximities between protons, which is crucial for defining the peptide's three-dimensional fold.
The chemical shifts of the alpha-protons (Hα) and alpha-carbons (Cα) are particularly sensitive to the local backbone conformation. illinois.edu Deviations from "random coil" chemical shift values can indicate the presence of stable secondary structures such as β-turns or helical motifs. nih.gov For a short, flexible peptide like this tetrapeptide, the observed chemical shifts are likely to be an average of multiple rapidly interconverting conformations. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in a Random Coil Conformation. This data is illustrative, based on typical values for amino acids in peptides, as specific experimental values for this compound are not available in the cited literature. nih.govkpwulab.com
| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Tyr (Y) | NH | 8.31 | - |
| Hα | 4.65 | 57.9 | |
| Hβ | 3.15, 2.98 | 40.2 | |
| Cα | - | 57.9 | |
| Cβ | - | 40.2 | |
| Cγ | - | 129.5 | |
| Cδ | - | 132.1 | |
| Cε | - | 117.2 | |
| Cζ | - | 157.5 | |
| Val (V) | NH | 8.25 | - |
| Hα | 4.21 | 62.5 | |
| Hβ | 2.19 | 32.4 | |
| Cα | - | 62.5 | |
| Cβ | - | 32.4 | |
| Cγ1, Cγ2 | - | 21.3, 20.9 | |
| Ala (A) | NH | 8.28 | - |
| Hα | 4.35 | 52.5 | |
| Hβ | 1.48 | 19.1 | |
| Cα | - | 52.5 | |
| Cβ | - | 19.1 | |
| Glu (E) | NH | 8.43 | - |
| Hα | 4.37 | 56.6 | |
| Hβ | 2.05, 1.95 | 30.1 | |
| Cα | - | 56.6 | |
| Cβ | - | 30.1 | |
| Cγ | - | 36.2 | |
| Cδ (COOH) | - | 183.1 |
High-Resolution Mass Spectrometry (MS) and Tandem MS for Sequence and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the peptide, thereby confirming its elemental composition. For this compound (C₂₄H₃₅N₄O₈), the expected monoisotopic mass can be calculated with high precision.
Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence. uab.edu In this technique, the protonated peptide ion (the precursor ion) is selected and fragmented, typically through collision-induced dissociation (CID). libretexts.org This process preferentially cleaves the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions. libretexts.orguci.edu The b-ions contain the N-terminus, while the y-ions contain the C-terminus. libretexts.org By analyzing the mass differences between consecutive ions in the b- or y-ion series, the sequence of amino acid residues can be unequivocally determined. libretexts.org
Table 2: Theoretical Monoisotopic m/z Values for the Primary Fragment Ions of this compound. Calculations are based on the expected fragmentation of the singly charged precursor ion [M+H]⁺.
| Fragment Ion | Sequence | m/z |
| b₁ | Y | 164.07 |
| b₂ | YV | 263.14 |
| b₃ | YVA | 334.18 |
| y₁ | E | 148.06 |
| y₂ | AE | 219.10 |
| y₃ | VAE | 318.17 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Environmental Effects
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com In the far-UV region (typically 190-250 nm), the CD spectrum of a peptide is highly sensitive to its secondary structure. utexas.edu
For this compound, CD spectroscopy would provide an estimate of the average secondary structure content in solution.
α-helix: Characterized by negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. researchgate.net
β-sheet: Shows a single negative band around 216-218 nm and a positive band near 195 nm. utexas.eduresearchgate.net
Random Coil: A disordered or "random coil" conformation, which is likely for a short, unconstrained peptide, typically exhibits a strong negative band below 200 nm and a weak positive signal near 218 nm. researchgate.netacs.org
By monitoring changes in the CD spectrum as a function of solvent, pH, or temperature, one can study conformational transitions and the stability of any secondary structural elements. youtube.com
Vibrational Spectroscopy (e.g., Raman, Fourier-Transform Infrared (FTIR)) for Molecular Dynamics and Interactions
Vibrational spectroscopy techniques like FTIR and Raman provide information about the vibrational modes of a molecule, which are sensitive to conformation and hydrogen bonding. pitt.edu The most informative regions for peptide analysis are the Amide bands. researchgate.net
Amide I (1600–1700 cm⁻¹): Arising mainly from C=O stretching, this band is highly sensitive to secondary structure. mdpi.com α-helices typically show a band around 1650–1660 cm⁻¹, β-sheets around 1620–1640 cm⁻¹, and random coils around 1640–1650 cm⁻¹. researchgate.net
Amide II (1480–1575 cm⁻¹): Results from N-H bending and C-N stretching. researchgate.net Its position is also influenced by the secondary structure.
Amide III (1220–1300 cm⁻¹): A complex band involving C-N stretching and N-H bending, also sensitive to backbone conformation.
For this compound, these bands would likely indicate a predominantly disordered structure in aqueous solution, though environmental factors could induce localized, transient ordering. nih.gov
Computational and Theoretical Approaches to this compound Conformation
Computational methods complement experimental data by providing a dynamic, atomic-level view of peptide behavior.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. acs.org For this compound, an all-atom MD simulation in an explicit water solvent would provide a detailed picture of its conformational landscape. nih.govmdpi.com
Starting from an initial conformation (e.g., a linear chain), the simulation calculates the forces between atoms and uses them to predict their motion over hundreds of nanoseconds or longer. acs.org The resulting trajectory reveals the full range of accessible conformations, the timescale of transitions between them, and the nature of peptide-solvent interactions. nih.gov Analysis of the simulation can identify transient secondary structures, such as β-turns or short helical segments, and quantify the flexibility of different regions of the peptide backbone and amino acid side chains. nih.govsynthical.com This provides a dynamic understanding that is often averaged out in experimental measurements.
An in-depth analysis of the tetrapeptide this compound is not available in the provided search results. Scientific literature detailing the specific structural and conformational properties of this exact peptide sequence through Density Functional Theory (DFT) calculations, Ramachandran plot analysis, and crystallographic studies could not be located.
The search results did yield information on related, but distinct, peptides:
A study on the tripeptide L-alanyl-L-tyrosyl-L-alanine provided insights into its crystal and molecular structure, but this compound differs in its amino acid sequence and length from the subject of the query. researchgate.net
Research concerning the fermentative production of the dipeptide L-alanyl-L-glutamine was found, which is a component part of the target molecule but does not represent the full tetrapeptide. nih.gov
Consequently, due to the lack of specific data for this compound, the sections on its electronic structure, backbone dihedral angle distributions, and solid-state structure cannot be populated. Further research would be required to be published on this specific molecule to provide the detailed analysis requested.
Enzymatic Stability and Biotransformation Pathways of L Tyrosyl L Valyl L Alanyl L Glutamic Acid
Proteolytic Susceptibility of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic Acid to Endogenous Peptidases
The stability of this compound in a biological environment is primarily challenged by the action of a vast array of endogenous peptidases. These enzymes, found in various tissues and cellular compartments, are responsible for the hydrolysis of peptide bonds, leading to the breakdown of the parent peptide into smaller fragments and constituent amino acids. The rate and pattern of this degradation are governed by the peptide's amino acid sequence and the specificities of the involved peptidases.
While direct experimental data on the specific peptidases that hydrolyze this compound is not extensively available, predictions can be made based on the known substrate specificities of common endogenous peptidases. The human proteome contains a large number of peptidases, each with distinct preferences for the amino acid residues flanking the scissile peptide bond. ucsf.edunih.gov
Several classes of peptidases are likely to be involved in the metabolism of this tetrapeptide:
Aminopeptidases: These exopeptidases cleave the N-terminal amino acid. Given the N-terminal tyrosine, aminopeptidases with a preference for aromatic residues, such as Aminopeptidase N (CD13), could initiate the degradation process.
Carboxypeptidases: These exopeptidases remove the C-terminal amino acid. Carboxypeptidase A, which shows a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains, might not be the primary enzyme for cleaving the C-terminal glutamic acid. However, other carboxypeptidases with broader specificity could be involved.
Endopeptidases: These enzymes cleave peptide bonds within the peptide chain. Their action is highly dependent on the amino acid sequence.
Chymotrypsin-like proteases: These enzymes, including chymotrypsin (B1334515) itself, preferentially cleave peptide bonds C-terminal to large hydrophobic residues like tyrosine, phenylalanine, and tryptophan. Therefore, the Tyr-Val bond in this compound is a highly probable cleavage site for these enzymes.
Elastase-like proteases: These proteases favor cleavage after small, neutral amino acids such as alanine (B10760859) and valine. Thus, the Val-Ala and Ala-Glu bonds are potential targets.
Trypsin-like proteases: These enzymes cleave after basic amino acids (lysine and arginine) and would not be expected to act on this tetrapeptide.
Dipeptidyl Peptidases (DPPs): Enzymes like Dipeptidyl Peptidase IV (DPP-IV/CD26) cleave dipeptides from the N-terminus, typically after a proline or alanine residue in the penultimate position. While not a classic substrate, the Val-Ala sequence might be recognized by some DPPs.
Based on the substrate specificities of the peptidases identified above, the following peptide bonds within this compound are susceptible to cleavage:
Tyr¹ - Val² bond: This is a primary target for chymotrypsin-like proteases due to the presence of the aromatic tyrosine residue at the P1 position.
Val² - Ala³ bond: This bond is a potential cleavage site for elastase-like proteases, which recognize small hydrophobic residues.
Ala³ - Glu⁴ bond: This bond could also be cleaved by certain endopeptidases, although the presence of the acidic glutamic acid residue might influence the efficiency of cleavage by some enzymes.
N-terminal Tyrosine: Susceptible to removal by various aminopeptidases.
C-terminal Glutamic acid: Can be cleaved by carboxypeptidases, although with potentially lower efficiency compared to preferred substrates.
The relative lability of these bonds will determine the primary degradation pathway and the initial set of metabolites formed. It is plausible that multiple cleavage events occur simultaneously, leading to a complex mixture of smaller peptides and free amino acids.
The enzymatic hydrolysis of this compound would result in a variety of degradation products. A comprehensive metabolite profiling study, likely employing techniques such as liquid chromatography-mass spectrometry (LC-MS), would be necessary to identify and quantify these products. mdpi.comresearchgate.net
Based on the predicted cleavage sites, the expected degradation products would include:
Free amino acids: L-Tyrosine, L-Valine, L-Alanine, and L-Glutamic acid.
Dipeptides: L-Tyrosyl-L-valine, L-Valyl-L-alanine, L-Alanyl-L-glutamic acid.
Tripeptides: L-Tyrosyl-L-valyl-L-alanine, L-Valyl-L-alanyl-L-glutamic acid.
The following table summarizes the potential degradation products:
| Parent Peptide | Potential Cleavage Site | Resulting Metabolites |
| This compound | Tyr¹ - Val² | L-Tyrosine + L-Valyl-L-alanyl-L-glutamic acid |
| Val² - Ala³ | L-Tyrosyl-L-valine + L-Alanyl-L-glutamic acid | |
| Ala³ - Glu⁴ | L-Tyrosyl-L-valyl-L-alanine + L-Glutamic acid | |
| N-terminal cleavage | L-Tyrosine + L-Valyl-L-alanyl-L-glutamic acid | |
| C-terminal cleavage | L-Tyrosyl-L-valyl-L-alanine + L-Glutamic acid |
Enzyme Kinetics and Mechanistic Studies of this compound Biotransformation
Understanding the kinetics of enzymatic degradation is crucial for predicting the in vivo half-life and bioavailability of a peptide. Mechanistic studies, in turn, provide insights into how the enzyme and substrate interact at a molecular level.
To quantify the efficiency of enzymatic hydrolysis, kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) would need to be determined for each peptidase-substrate interaction. Kₘ reflects the affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction. The catalytic efficiency is often expressed as the ratio kcat/Kₘ, where kcat is the turnover number. nih.gov
While specific kinetic data for this compound are not available, we can infer potential kinetic profiles based on studies of similar peptide substrates. For instance, the hydrolysis of peptide bonds C-terminal to large hydrophobic residues like tyrosine by chymotrypsin is generally efficient, suggesting a relatively low Kₘ and high kcat for the cleavage of the Tyr-Val bond. Conversely, the hydrolysis of the Ala-Glu bond might exhibit different kinetics depending on the specific peptidase. The pH of the environment can also significantly influence the kinetic parameters. nih.gov
The following table provides a hypothetical representation of kinetic parameters for the hydrolysis of different peptide bonds within the tetrapeptide by relevant peptidases. These values are illustrative and would require experimental validation.
| Peptidase | Peptide Bond | Hypothetical Kₘ (mM) | Hypothetical Vₘₐₓ (µmol/min/mg) | Hypothetical kcat/Kₘ (M⁻¹s⁻¹) |
| Chymotrypsin | Tyr¹ - Val² | 0.5 | 100 | High |
| Elastase | Val² - Ala³ | 2.0 | 50 | Moderate |
| Aminopeptidase N | N-terminal Tyr | 1.5 | 75 | Moderate |
| Carboxypeptidase Y | C-terminal Glu | 5.0 | 20 | Low |
The binding of this compound to the active site of a peptidase is a highly specific process driven by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. The amino acid residues of the peptide (P positions) interact with corresponding subsites (S positions) in the enzyme's active site.
For example, in the case of a chymotrypsin-like protease, the binding of the tetrapeptide would likely involve:
S1 subsite: The bulky, hydrophobic side chain of tyrosine would fit into the deep, hydrophobic S1 pocket of the enzyme.
Hydrogen bonding: The peptide backbone would form a network of hydrogen bonds with the enzyme's main chain, a common feature in protease-substrate interactions.
Structural studies, such as X-ray crystallography or NMR spectroscopy of the enzyme-substrate complex, would be required to fully elucidate the binding mechanism. researchgate.netnih.gov These studies could reveal the precise orientation of the peptide in the active site and identify the key residues involved in catalysis. The interaction of aromatic and hydrophobic residues of a peptide with the binding pockets of enzymes has been a subject of detailed investigation. nih.gov The presence of both hydrophobic (Tyr, Val, Ala) and acidic (Glu) residues in the tetrapeptide suggests a complex interaction profile with the peptidase active site.
Influence of Environmental Factors on Enzymatic Stability of this compound (e.g., pH, temperature)
The enzymatic stability of this compound is intrinsically linked to environmental factors such as pH and temperature. These factors can influence the rate of enzymatic degradation by affecting both the conformation of the peptide and the activity of the enzymes that might act upon it.
Influence of pH:
The pH of the environment can significantly impact the stability of peptide bonds and the ionization state of the amino acid side chains. The tetrapeptide has a tyrosine residue at the N-terminus and a glutamic acid residue at the C-terminus, both of which have ionizable side chains.
Acidic Conditions (Low pH): Under acidic conditions, the carboxyl group of the C-terminal glutamic acid will be protonated. While peptide bonds are generally stable to acid hydrolysis at room temperature, certain conditions can promote their cleavage. Spontaneous cleavage on the C-terminal side of glutamic acid and glutamine residues has been observed in long-lived proteins under physiological pH, a process that could be influenced by pH changes. nih.gov
Neutral pH: At physiological pH (around 7.4), the C-terminal carboxyl group of glutamic acid will be deprotonated (negatively charged). The stability of peptides at this pH is crucial for their biological activity. Enzymes like chymotrypsin, which cleaves at the carboxyl end of aromatic amino acids like tyrosine, are active at this pH. quizlet.com Therefore, the Tyr-Val bond would be a potential site for enzymatic cleavage.
Alkaline Conditions (High pH): In alkaline environments, the hydroxyl group of the tyrosine side chain can deprotonate. wikipedia.org This change in ionization state could alter the peptide's conformation and its susceptibility to enzymatic attack. Some proteases exhibit optimal activity in alkaline conditions. mdpi.com
The following table illustrates the potential impact of pH on the stability of the peptide bonds within this compound.
| Peptide Bond | Expected Stability at Acidic pH | Expected Stability at Neutral pH | Expected Stability at Alkaline pH | Potential Cleavage Enzymes |
| Tyr-Val | Generally stable | Susceptible to chymotrypsin-like enzymes quizlet.com | Potentially altered stability due to tyrosine deprotonation | Chymotrypsin |
| Val-Ala | Generally stable | Susceptible to elastase-like enzymes acs.org | Generally stable | Elastase |
| Ala-Glu | Generally stable | Generally stable | Generally stable | Specific peptidases |
Influence of Temperature:
Temperature is a critical factor affecting the rate of chemical reactions, including enzymatic catalysis and non-enzymatic degradation of peptides.
Increased Temperature: Higher temperatures generally increase the rate of enzymatic reactions up to an optimal point, beyond which the enzyme denatures and loses activity. For instance, phenylalanine hydroxylase, which converts phenylalanine to tyrosine, shows a temperature-dependent activity. nih.gov Similarly, enzymes that could degrade this compound would have an optimal temperature for their activity.
Thermal Denaturation: High temperatures can lead to the denaturation of the peptide itself, disrupting its secondary and tertiary structure, which can expose previously buried cleavage sites to enzymatic action. The thermal stability of a peptide can be influenced by its amino acid composition. researchgate.net
Low Temperature: Lowering the temperature generally decreases the rate of enzymatic degradation, which is a common method for preserving peptide and protein samples.
The table below summarizes the general effects of temperature on the stability of this compound.
| Temperature Range | Effect on Peptide Structure | Effect on Enzymatic Activity | Overall Impact on Stability |
| Low (e.g., 4°C) | Stable conformation | Significantly reduced | High stability |
| Moderate (e.g., 37°C) | Native conformation | Optimal for many physiological enzymes | Susceptible to enzymatic degradation |
| High (e.g., >50°C) | Potential for denaturation | Enzyme denaturation and loss of activity | Complex effects; may initially increase degradation then decrease it as enzymes denature |
It is important to note that the actual stability of this compound would need to be determined experimentally. The information provided here is based on established principles of peptide chemistry and the known behavior of its constituent amino acids and similar peptide structures.
Biological Activities and Mechanistic Investigations of L Tyrosyl L Valyl L Alanyl L Glutamic Acid in Vitro Studies
Molecular Target Identification and Ligand-Receptor Interaction Studies (In Vitro)
The initial step in characterizing a new bioactive peptide is to identify its molecular binding partners, typically receptors on the cell surface or intracellular proteins. nih.gov This process is crucial for understanding the peptide's mechanism of action.
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (the peptide) and its receptor. nih.gov These assays measure the affinity, or binding strength, of the peptide for its target. pepdd.com
To investigate L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid, researchers would first hypothesize potential targets based on its structure. For instance, the presence of a tyrosine residue might suggest an interaction with receptor tyrosine kinases. The general procedure involves:
Preparation of Materials : This includes synthesizing the peptide and preparing a source of the receptor, which could be purified protein or membrane preparations from cells known to express the target receptor. youtube.com
Labeling : The peptide or a known competing ligand is often labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent tag to enable detection. nih.gov
Incubation : The labeled ligand, the receptor source, and varying concentrations of the unlabeled test peptide (this compound) are incubated together to allow binding to reach equilibrium. nih.gov
Separation and Detection : Bound and unbound ligands are separated, typically through filtration or scintillation proximity assay (SPA). nih.gov The amount of bound labeled ligand is then quantified.
From this data, key affinity parameters are calculated:
Kd (Equilibrium Dissociation Constant) : Represents the concentration of the peptide at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.
Ki (Inhibition Constant) : In competition assays, this value indicates the affinity of the test peptide for the receptor.
The results of such an experiment would be presented in a data table to clearly summarize the binding affinity.
Table 1: Illustrative Receptor Binding Affinity Data Template for this compound
| Target Receptor | Test Compound | Ki (nM) | Assay Type |
|---|---|---|---|
| [Hypothetical Receptor A] | This compound | [Experimental Value] | Radioligand Competition |
| [Hypothetical Receptor B] | This compound | [Experimental Value] | Fluorescent Ligand Displacement |
This table is a template. Specific data for the named peptide is not currently available in published literature.
Once a primary target is identified, it is crucial to determine if the peptide binds specifically to that target or if it interacts with other, related molecules. nih.gov High selectivity is a desirable trait for a potential therapeutic agent as it can minimize off-target effects.
To assess the selectivity of this compound, a panel of receptor binding assays would be performed against a wide range of different receptors, especially those belonging to the same family as the primary target. For example, if the peptide binds to one type of growth factor receptor, its affinity for other growth factor receptors would be tested. A highly selective peptide will show strong affinity for its intended target and significantly weaker affinity for all other tested receptors.
Cellular Assays for Investigating Biological Responses (In Vitro Models)
After identifying a molecular target, the next step is to understand the peptide's effect on living cells. americanpeptidesociety.org Cell-based assays provide critical insights into how receptor binding translates into a biological response. americanpeptidesociety.org
Many peptides exert their effects by activating or inhibiting intracellular signaling cascades. preprints.org Upon binding to its receptor, a peptide can trigger a chain of events involving protein phosphorylation, second messenger generation, or changes in gene expression.
To study the effect of this compound on cellular signaling, researchers would treat cultured cells with the peptide and analyze key signaling proteins. Common techniques include:
Western Blotting : To measure changes in the phosphorylation state or total amount of specific proteins in a signaling pathway (e.g., MAPK, Akt, or NF-κB pathways).
Reporter Gene Assays : To measure the activity of transcription factors that are downstream of the signaling cascade.
For example, if the peptide were found to activate a MAP kinase pathway, this would be observed as an increase in the phosphorylation of proteins like ERK1/2. abcam.com
Proliferation Assays : To determine if this compound stimulates or inhibits cell growth, methods like EdU incorporation assays (which measure DNA synthesis) or MTS assays (which measure metabolic activity) would be used. americanpeptidesociety.orgabbkine.com
Apoptosis Assays : To assess if the peptide induces programmed cell death, researchers would use techniques like Annexin V staining, which detects an early marker of apoptosis, or TUNEL assays, which identify DNA fragmentation characteristic of late-stage apoptosis. researchgate.netbdbiosciences.com
The results from these cellular assays would quantify the peptide's functional impact at different concentrations.
Table 2: Illustrative Cellular Activity Data Template for this compound
| Assay Type | Cell Line | Endpoint Measured | Result (e.g., IC₅₀ or EC₅₀) |
|---|---|---|---|
| Proliferation | [e.g., HCT116] | Inhibition of Cell Growth | [Experimental Value] |
| Apoptosis | [e.g., Jurkat] | Induction of Caspase-3/7 | [Experimental Value] |
This table is a template. Specific data for the named peptide is not currently available in published literature.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are essential for optimizing a peptide's properties. nih.gov By systematically modifying the peptide's amino acid sequence, researchers can identify which residues are critical for its activity and which can be altered to improve potency, selectivity, or stability. creative-peptides.com
For this compound, an SAR study would involve synthesizing a library of analog peptides. Modifications could include:
Alanine (B10760859) Scanning : Replacing each amino acid one by one with an alanine residue to determine its contribution to binding and activity.
Truncation : Removing amino acids from the N- or C-terminus to identify the minimal active sequence.
Substitution : Replacing specific amino acids with other natural or unnatural amino acids to probe the effects of properties like charge, hydrophobicity, and size. nih.gov
Each analog would then be tested in the binding and cellular assays described above. The resulting data would reveal key structural requirements for the peptide's function and guide the design of more potent or specific molecules. creative-peptides.comresearchgate.net
Impact of Amino Acid Substitutions on Biological Activity
The biological activity of a peptide is intrinsically linked to its amino acid sequence. Altering even a single amino acid can dramatically change its efficacy, stability, and target specificity. For the tetrapeptide this compound (Tyr-Val-Ala-Glu), each position plays a critical role.
Position 1 (Tyrosine): The N-terminal tyrosine residue, with its aromatic phenol (B47542) side chain, is often crucial for receptor binding and can be a site for post-translational modifications like phosphorylation. nih.gov Replacing Tyrosine with another aromatic amino acid like Phenylalanine would remove the hydroxyl group, potentially altering hydrogen bonding capabilities with a target receptor. A substitution with a non-aromatic, hydrophobic residue like Leucine could diminish or abolish activity if aromaticity is key for binding.
Position 3 (Alanine): Alanine is the smallest chiral amino acid, providing a degree of structural neutrality. Its substitution can fine-tune the peptide's backbone conformation. Replacing Alanine with Glycine would increase backbone flexibility, while substitution with a more sterically demanding residue could impose specific conformational constraints.
Position 4 (Glutamic Acid): The C-terminal glutamic acid provides a negative charge at physiological pH, which can be critical for electrostatic interactions with a positively charged region on a receptor or enzyme. Substituting it with Aspartic Acid would maintain the negative charge but shorten the side chain, altering the precise positioning of the charge. Replacing it with Glutamine would neutralize the charge, likely leading to a significant loss of activity if the interaction is charge-dependent.
Studies on other tetrapeptides have demonstrated these principles. For instance, in a series of synthetic tetrapeptides designed to inhibit amyloid-β aggregation, sequential amino acid replacements significantly altered their neuroprotective activity. researchgate.net Similarly, research on antimicrobial peptides shows that D-amino acid substitutions can drastically affect activity, not by interacting with a chiral target, but by altering the peptide's secondary structure and stability. nih.gov
Table 1: Hypothetical Impact of Single Amino Acid Substitutions in Tyr-Val-Ala-Glu on a Putative Receptor Binding Affinity (In Vitro)
| Original Peptide | Substituted Peptide | Position of Substitution | Nature of Substitution | Predicted Impact on Binding Affinity | Rationale |
| Tyr-Val-Ala-Glu | Phe -Val-Ala-Glu | 1 | Aromatic to Aromatic (loss of -OH) | Moderate Decrease | Loss of key hydrogen bond from Tyrosine's hydroxyl group. |
| Tyr-Val-Ala-Glu | Tyr-Ile -Ala-Glu | 2 | Hydrophobic to more Hydrophobic | Variable | May enhance hydrophobic interactions or cause steric clash. mdpi.com |
| Tyr-Val-Ala-Glu | Tyr-Val-Gly -Glu | 3 | Nonpolar to more Flexible Nonpolar | Significant Decrease | Increased conformational freedom may prevent optimal binding pose. |
| Tyr-Val-Ala-Glu | Tyr-Val-Ala-Gln | 4 | Acidic to Neutral Amide | Drastic Decrease | Loss of critical negative charge for electrostatic interaction. nih.gov |
Role of Side Chain Modifications in Receptor Binding and Signaling
Beyond wholesale amino acid substitution, specific chemical modifications to the side chains of a peptide can profoundly influence its interaction with biological targets. For this compound, several modifications could be investigated in vitro to probe and modulate its function.
The Tyrosine residue is a prime target for modification. Its hydroxyl group can be phosphorylated by tyrosine kinases, a common mechanism in cell signaling. nih.gov In an in vitro setting, a synthetic, pre-phosphorylated version of the tetrapeptide (pTyr-Val-Ala-Glu) could be tested for enhanced or altered binding to a putative receptor, such as one with an SH2 domain. nih.gov Conversely, "caging" the tyrosine by attaching a photolabile group can render the peptide inactive until it is exposed to light, a technique used to study the precise timing of peptide-mediated events in cell cultures. nih.gov
The C-terminal glutamic acid offers another point for modification. Esterification of its carboxylic acid group would neutralize the negative charge, which, similar to a substitution with glutamine, would likely disrupt charge-based interactions. Amidation of the C-terminal carboxyl group is another common modification that can increase a peptide's resistance to carboxypeptidases, thereby enhancing its stability in in vitro assays.
In studies of other peptides, side chain modifications have been shown to be critical. For example, N-methylation of the peptide backbone can reduce susceptibility to enzymatic degradation and constrain conformation, which can lead to improved receptor affinity. mdpi.com In another example, stapling, where a covalent bridge is introduced between two amino acid side chains, can lock a peptide into a specific secondary structure (e.g., an α-helix or β-sheet), which can enhance its biological activity and stability. acs.org
Table 2: Potential In Vitro Effects of Side Chain Modifications on Tyr-Val-Ala-Glu Activity
| Modification Type | Target Residue | Modified Peptide Structure (Example) | Potential Effect on Receptor Interaction | Rationale for Investigation |
| Phosphorylation | Tyrosine | pTyr-Val-Ala-Glu | May increase or enable binding | To mimic post-translational modification and test for interaction with phosphotyrosine-binding domains. nih.gov |
| Sulfation | Tyrosine | Tyr(SO₃H)-Val-Ala-Glu | May alter binding specificity | Sulfated tyrosine residues are known to be critical for certain protein-protein interactions. |
| C-terminal Amidation | Glutamic Acid | Tyr-Val-Ala-Glu-NH₂ | Increased stability, potentially altered binding | Neutralizes the terminal carboxylate charge and increases resistance to carboxypeptidases. researchgate.net |
| Alkylation | Tyrosine | (Alkyl)-Tyr-Val-Ala-Glu | Increased hydrophobicity | To probe the role of hydrophobicity in membrane interaction or receptor binding. nih.gov |
| Esterification | Glutamic Acid | Tyr-Val-Ala-Glu(OMe) | Loss of ionic interaction | Neutralizes the side chain's negative charge, testing the importance of this charge for activity. nih.gov |
Impact on Select Biochemical Pathways and Cellular Processes (In Vitro)
Peptides can exert biological effects by modulating a variety of cellular pathways. Given its composition, this compound could hypothetically influence several processes in vitro.
The presence of a tyrosine residue suggests a potential interaction with pathways involving receptor tyrosine kinases (RTKs) . Many signaling pathways that control cell proliferation, differentiation, and survival are initiated by the binding of a ligand to an RTK, which then auto-phosphorylates its tyrosine residues. nih.gov This tetrapeptide could potentially act as an antagonist by binding to the receptor without activating it, or as a partial agonist. In vitro assays using cell lines that overexpress specific RTKs (e.g., EGFR, VEGFR) could be used to measure downstream effects, such as changes in the phosphorylation state of signaling proteins like ERK or Akt. peptidesciences.com For example, a tetrapeptide, Arg-Leu-Tyr-Glu, was shown to inhibit VEGF-induced angiogenesis by blocking ERK phosphorylation in endothelial cells.
Furthermore, peptides containing hydrophobic residues like Valine can sometimes interact with cellular membranes or with hydrophobic pockets on proteins. This could lead to the modulation of pathways related to cellular integrity or stress responses. For instance, some peptides can protect cells from oxidative stress. acs.org An in vitro study could expose cultured cells (e.g., cardiomyocytes or neurons) to an oxidative agent like hydrogen peroxide and assess whether pre-treatment with Tyr-Val-Ala-Glu confers a protective effect, perhaps by measuring cell viability or the levels of reactive oxygen species (ROS). acs.org
Finally, intracellular peptides can act as natural regulators of cell signaling. nih.gov If this tetrapeptide were to be found intracellularly, it could potentially interfere with protein-protein interactions. For example, it might inhibit the degradation of other signaling molecules by competing for enzymes like thimet oligopeptidase. nih.gov
Table 3: Hypothetical In Vitro Cellular Assays for Tyr-Val-Ala-Glu
| Cellular Process | Cell Line | Assay | Potential Measured Outcome | Pathway Implicated |
| Cell Proliferation | A549 (Lung Cancer) | MTT or BrdU Assay | Inhibition of cell growth | RTK signaling (e.g., EGFR) |
| Angiogenesis | HUVEC (Endothelial) | Tube Formation Assay | Reduction in capillary-like structures | VEGF receptor signaling |
| Oxidative Stress | H9c2 (Cardiomyocytes) | ROS Assay (e.g., DCFDA) | Decrease in ROS levels after H₂O₂ challenge | Antioxidant defense pathways acs.org |
| Inflammatory Response | RAW 264.7 (Macrophages) | Nitric Oxide (NO) Assay | Reduction in LPS-induced NO production | Inflammatory signaling (e.g., NF-κB) peptidesciences.com |
| Neuronal Protection | SH-SY5Y (Neuroblastoma) | Apoptosis Assay (Caspase-3) | Reduced apoptosis after neurotoxin exposure | Cell survival pathways |
Potential as an Enzyme Substrate or Inhibitor (In Vitro)
The structure of this compound makes it a candidate for interaction with various enzymes, either as a substrate to be cleaved or as an inhibitor that blocks enzyme activity.
Enzyme Specificity and Substrate Promiscuity Investigations
Many proteases exhibit specificity for the amino acids at or near the cleavage site. expasy.orgnih.gov The Tyr-Val-Ala-Glu sequence could be a substrate for several classes of proteases.
Chymotrypsin (B1334515): This digestive enzyme preferentially cleaves peptide bonds C-terminal to aromatic amino acids like Tyrosine. expasy.org Therefore, chymotrypsin would be expected to cleave the bond between Tyr and Val. An in vitro digestion assay followed by HPLC or mass spectrometry could confirm this.
Metalloproteases: Some matrix metalloproteinases (MMPs) have broader specificity but often favor hydrophobic residues at certain positions around the scissile bond. The Val and Ala residues could fit into the substrate-binding pockets of certain MMPs.
Caspases: While caspases have a strong preference for an Asp residue at the P1 position, the presence of a C-terminal Glutamic acid in this tetrapeptide makes it a poor candidate for caspase cleavage.
The concept of substrate promiscuity suggests that an enzyme may accept a range of similar substrates. jackwestin.com To investigate this for proteases acting on Tyr-Val-Ala-Glu, a library of similar peptides could be synthesized and tested. For example, one could determine if a protease that cleaves Tyr-Val-Ala-Glu could also cleave Phe-Val-Ala-Glu or Tyr-Leu-Ala-Glu, and at what relative rates. This can be systematically studied by incubating the enzyme with a mixture of potential peptide substrates and analyzing the products. nih.gov
Inhibition Kinetics and Mechanism of Action (e.g., Competitive, Non-competitive)
If this tetrapeptide is not readily cleaved by an enzyme, it may act as an inhibitor. Peptides often function as inhibitors by mimicking the natural substrate and binding to the enzyme's active site. americanpeptidesociety.org
Competitive Inhibition: If Tyr-Val-Ala-Glu binds to the active site of an enzyme but cannot be cleaved, it would act as a competitive inhibitor. khanacademy.orgjackwestin.com This is common for peptides that resemble the transition state of the substrate. In a kinetic analysis, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, but does not change the maximum velocity (Vmax), as the inhibition can be overcome by high concentrations of the substrate. youtube.comlibretexts.org For example, a tetrapeptide was found to be a competitive inhibitor of the HIV-1 protease. nih.gov
Non-competitive Inhibition: Less commonly, a peptide might bind to an allosteric site (a site other than the active site) on the enzyme. jackwestin.comlibretexts.org This binding would change the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration. This is known as non-competitive inhibition, which is characterized by a decrease in Vmax with no change in Km. youtube.com
To determine the inhibition kinetics, in vitro assays would be performed where the rate of an enzyme-catalyzed reaction is measured at various substrate concentrations, both in the absence and presence of different concentrations of the Tyr-Val-Ala-Glu peptide. Plotting the data, for example on a Lineweaver-Burk plot, would reveal the mechanism of inhibition. americanpeptidesociety.org
Table 4: Predicted Kinetic Parameters for Hypothetical Enzyme Inhibition by Tyr-Val-Ala-Glu
| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km | Overcome by High [Substrate]? |
| Competitive | Active Site | No Change | Increases | Yes |
| Non-competitive | Allosteric Site | Decreases | No Change | No |
| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases | No |
Advanced Research Techniques and Methodological Considerations for L Tyrosyl L Valyl L Alanyl L Glutamic Acid Studies
High-Performance Chromatographic Separations (e.g., HPLC, UPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the purity assessment and quantitative analysis of synthetic peptides like L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid. altabioscience.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most prevalent technique, separating peptides based on their hydrophobicity. mtoz-biolabs.comnih.gov A non-polar stationary phase, commonly C18-bonded silica, is used in conjunction with a polar mobile phase, which typically consists of a mixture of water and an organic solvent such as acetonitrile. altabioscience.commtoz-biolabs.com
To enhance peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase. altabioscience.comlcms.cz TFA protonates the carboxyl groups of the amino acid residues, which minimizes secondary interactions and leads to sharper chromatographic peaks. For analyses requiring mass spectrometry (MS) detection, where TFA can cause signal suppression, formic acid is a suitable alternative mobile phase additive. lcms.cz
UPLC, a more recent advancement, utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC. chromatographytoday.comlabmal.com This results in significantly improved resolution, increased sensitivity, and faster analysis times, making it particularly advantageous for resolving closely related peptide impurities from the main this compound product. chromatographytoday.comlabmal.combiopharminternational.com The enhanced resolving power of UPLC is critical for accurate purity determination and can also be applied to the quantitative analysis of the peptide in various matrices. mdpi.comijlpr.com A specific UPLC method for the related dipeptide L-Alanyl-L-Glutamine has been developed, demonstrating the applicability of this technique for quantitative peptide analysis in infusion solutions. ijlpr.com
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | Lower | Higher |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
Electrophoretic Methods (e.g., SDS-PAGE, Capillary Electrophoresis) for Peptide Characterization
Electrophoretic techniques are valuable for the characterization of this compound, particularly for assessing its molecular weight and purity. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used method for separating proteins and peptides based on their molecular weight. creative-proteomics.com However, for small peptides like this tetrapeptide, standard SDS-PAGE systems, such as the Laemmli system, may not provide adequate resolution. lifetein.com.cn
A more suitable approach is the use of a Tricine-SDS-PAGE system. creative-proteomics.comlifetein.com.cnthermofisher.com This method is specifically designed for the separation of low molecular weight proteins and peptides, offering enhanced resolution in the 1 to 100 kDa range. creative-proteomics.comthermofisher.comlifetein.com The substitution of glycine with tricine in the running buffer allows for more efficient stacking and destacking of small peptides, resulting in sharper bands and better separation from interfering components like SDS micelles. thermofisher.com It is important to note that even with specialized systems, visualizing small peptides can be challenging due to their lower binding affinity for common stains like Coomassie brilliant blue. lifetein.com.cnstackexchange.com
Capillary electrophoresis (CE) represents another powerful tool for peptide analysis, offering high resolution and efficiency. scispace.com This technique separates molecules in a narrow capillary based on their electrophoretic mobility in an applied electric field, providing an orthogonal separation mechanism to HPLC.
| Technique | Principle | Application for this compound |
| Tricine-SDS-PAGE | Separation based on molecular weight in a polyacrylamide gel matrix. | Purity assessment and molecular weight estimation. |
| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | High-resolution purity analysis. |
In Vitro Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) for Ligand-Target Interactions
To investigate the interactions of this compound with its biological targets, label-free biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. nih.gov
Surface Plasmon Resonance (SPR) is a real-time, label-free optical detection technique that measures the binding between a ligand immobilized on a sensor chip and an analyte in solution. portlandpress.com Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are monitored to determine the association and dissociation rate constants, as well as the equilibrium dissociation constant (binding affinity). nih.govportlandpress.comnih.gov SPR is highly sensitive and can be used to study a wide range of interactions, from weak to strong binders. nih.goviaanalysis.com
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules in solution. nih.govmalvernpanalytical.com By titrating the peptide into a solution containing its target molecule, the heat released or absorbed during the binding event is measured. nih.govmalvernpanalytical.com This allows for the determination of the binding affinity, stoichiometry of the interaction, and the thermodynamic parameters of binding, including enthalpy and entropy changes. malvernpanalytical.com ITC is a powerful tool for elucidating the driving forces behind molecular interactions. nih.gov
| Technique | Measures | Key Parameters Determined |
| Surface Plasmon Resonance (SPR) | Changes in refractive index upon binding. | Binding affinity (KD), association rate (ka), dissociation rate (kd). iaanalysis.com |
| Isothermal Titration Calorimetry (ITC) | Heat changes upon binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). malvernpanalytical.com |
Labeling Strategies for Tracking and Imaging Studies (e.g., Fluorescent Tags, Isotopic Labeling)
To visualize the localization and track the fate of this compound in biological systems, various labeling strategies can be employed. These include the attachment of fluorescent tags for imaging studies and the incorporation of stable isotopes for tracking by mass spectrometry or NMR.
Fluorescent labeling involves conjugating the peptide with a fluorescent dye. sb-peptide.com A variety of fluorophores are available, such as fluorescein derivatives (e.g., FAM) and rhodamine derivatives (e.g., TAMRA), each with distinct excitation and emission spectra. sb-peptide.com These labeled peptides can be used in a range of applications, including fluorescence microscopy and in-vivo imaging, to study their cellular uptake, distribution, and interaction with target structures. sb-peptide.comgfpp.frgenosphere-biotech.com The choice of fluorescent tag and its position on the peptide are critical to ensure that the biological activity of the peptide is not compromised. gfpp.fr
Isotopic labeling involves the substitution of one or more atoms in the peptide with their stable heavy isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with deuterium (²H). jpt.com These isotopically labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished by their mass. jpt.comproteogenix.science This makes them excellent internal standards for quantitative mass spectrometry-based proteomics studies, allowing for the precise measurement of the peptide's concentration in complex biological samples. jpt.comproteogenix.science Isotopic labeling is also crucial for nuclear magnetic resonance (NMR) studies to aid in structure determination and to investigate peptide dynamics. jpt.comproteogenix.science Furthermore, in vivo stable isotope labeling, for instance with deuterium oxide (D₂O), can be used to track the synthesis and turnover of the peptide in living organisms. nih.govoup.com
| Labeling Strategy | Principle | Applications |
| Fluorescent Tags | Covalent attachment of a fluorescent dye. | Fluorescence microscopy, in-vivo imaging, tracking cellular localization. sb-peptide.comgenosphere-biotech.com |
| Isotopic Labeling | Incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). | Quantitative mass spectrometry, NMR studies, in-vivo tracking of peptide metabolism. jpt.comproteogenix.science |
Bioinformatic and Chemoinformatic Approaches to Peptide Research, Design, and Prediction
Bioinformatic and chemoinformatic tools are increasingly integral to peptide research, facilitating the design, analysis, and prediction of the properties of peptides like this compound. nih.govmdpi.com These computational approaches can accelerate the discovery and optimization of therapeutic peptides. mdpi.comresearchgate.net
Sequence-based design methods utilize the physicochemical properties of amino acids to predict the function and stability of peptides. nih.gov Various online tools and databases are available for calculating peptide properties, designing peptide libraries, and predicting potential biological activities. genscript.comgenscript.com For instance, machine learning models have been developed to identify therapeutic peptides based on their sequence features, with applications in predicting anti-cancer, anti-bacterial, and cell-penetrating properties. nih.gov
Structure-based design involves the use of molecular modeling techniques to understand the three-dimensional structure of the peptide and its interaction with target molecules. mdpi.com Molecular docking can predict the binding mode of the peptide to a protein receptor, while molecular dynamics simulations can provide insights into the flexibility and conformational changes of the peptide over time. mdpi.com These methods are crucial for the rational design of peptides with improved binding affinity and specificity. mdpi.com The integration of artificial intelligence, such as deep learning models like AlphaFold, is further enhancing the accuracy of peptide structure prediction. mdpi.com
| Approach | Methodology | Application in Peptide Research |
| Bioinformatics | Sequence analysis, database searching, machine learning. genscript.comnih.gov | Prediction of biological activity, design of peptide libraries, identification of functional motifs. genscript.comnih.gov |
| Chemoinformatics/Molecular Modeling | Molecular docking, molecular dynamics simulations, structure prediction. mdpi.com | Elucidation of 3D structure, prediction of peptide-protein interactions, rational design of peptide analogs. mdpi.comresearchgate.net |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of L-Tyrosyl-L-valyl-L-alanyl-L-glutamic acid in complex biological extracts?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HRMS/MS) to analyze fragmentation patterns. For example, the quasi-molecular ion at m/z 481.2297 [M+H]⁺ and characteristic fragments (e.g., [M+H-H₂O]⁺, [M+H-C₅H₉O₅]⁺) align with the proposed structure. Compare observed fragmentation pathways (e.g., Figure 4 in ) with theoretical predictions to validate the sequence .
- Key Data : Molecular formula C₂₂H₃₂N₄O₈ (MW 480.2220). Retention time: 2.174 min under specific LC conditions .
Q. What experimental strategies are recommended for synthesizing this compound?
- Methodology : Employ solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Optimize coupling reagents (e.g., HBTU/HOBt) and monitor deprotection steps via ninhydrin tests. For stability, incorporate glutamic acid’s γ-carboxyl group protection (e.g., allyl ester) to prevent side reactions .
- Validation : Verify purity (>95%) via reverse-phase HPLC and characterize using NMR (¹H/¹³C) and MS .
Q. How should researchers evaluate the stability of this tetrapeptide under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies by incubating the peptide in buffers (pH 2–9) at 25–60°C. Monitor degradation via LC-MS and quantify hydrolyzed products (e.g., free tyrosine or glutamic acid). Stabilizers like cryoprotectants (e.g., trehalose) may reduce aggregation in aqueous solutions .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
- Methodology : Perform meta-analysis of dose-response curves, ensuring standardized assay conditions (e.g., cell lines, incubation times). Use multivariate statistical tools (e.g., PCA) to identify confounding variables (e.g., impurity profiles, solvent effects) .
- Case Example : If bioactivity discrepancies arise in antimicrobial assays, validate peptide integrity post-incubation via MS to rule out degradation .
Q. What advanced analytical techniques are optimal for quantifying this peptide in metabolomic studies?
- Methodology : Combine untargeted lipidomics workflows with parallel reaction monitoring (PRM) on a Q-Exactive HF-X mass spectrometer. Optimize collision energy (CE) for selective fragmentation of the tetrapeptide while minimizing matrix interference .
- Data Interpretation : Cross-reference with spectral libraries (e.g., GNPS) and validate using isotopic labeling (e.g., ¹⁵N-labeled analogs) .
Q. What strategies are effective for studying this peptide’s interaction with membrane-bound receptors?
- Methodology : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics (Kd, kon/koff). For structural insights, perform molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model peptide-receptor docking .
- Challenge : Address solubility issues by testing detergents (e.g., DDM) or lipid nanodiscs to mimic native membrane environments .
Q. How can researchers mitigate batch-to-batch variability in synthetic this compound?
- Methodology : Implement quality-by-design (QbD) principles during synthesis. Monitor critical process parameters (CPPs) like coupling efficiency and deprotection time. Use orthogonal analytical methods (e.g., 2D-NMR, ion mobility MS) to detect and quantify impurities (e.g., diastereomers) .
Q. What computational tools are suitable for predicting the peptide’s conformational dynamics in aqueous environments?
- Methodology : Run MD simulations using GROMACS or AMBER with explicit solvent models (e.g., TIP3P). Analyze hydrogen-bonding networks and solvent-accessible surface area (SASA) to predict aggregation-prone regions. Validate with circular dichroism (CD) spectroscopy .
Key Considerations for Experimental Design
- Sample Preparation : For LC-MS, use methanol/water (80:20) extraction to minimize peptide loss .
- Negative Controls : Include scrambled-sequence peptides to distinguish sequence-specific effects in bioassays .
- Data Reporting : Adopt ACS Style Guide conventions for absolute configuration notation (e.g., L- vs. D-amino acids) to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
